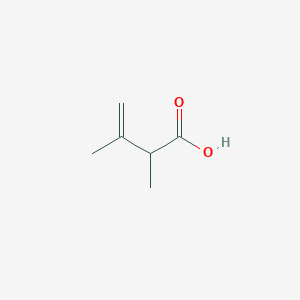
3-Butenoic acid, 2,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butenoic acid, 2,3-dimethyl- is an organic compound with the molecular formula C6H10O2. It is a derivative of butenoic acid, characterized by the presence of two methyl groups attached to the third carbon of the butenoic acid chain. This compound is known for its applications in organic synthesis and as a building block in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Butenoic acid, 2,3-dimethyl- can be synthesized through a wet chemical reaction involving acetylene and methylacrolein. The reaction between acetylene and methylacrolein produces 2,3-dimethyl-3-butenal, which is then oxidized to form 3-Butenoic acid, 2,3-dimethyl- .
Industrial Production Methods
In industrial settings, the production of 3-Butenoic acid, 2,3-dimethyl- typically involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Butenoic acid, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or other reduced compounds.
Substitution: Results in the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Butenoic acid, 2,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Butenoic acid, 2,3-dimethyl- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid biosynthesis, leading to the production of various metabolites. The compound’s effects are mediated through its ability to undergo chemical transformations, influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Crotonic acid (trans-2-butenoic acid)
- Isocrotonic acid (cis-2-butenoic acid)
- Methacrylic acid
- Butyric acid
- 3-Methyl-2-butenoic acid (3-Methylcrotonic acid)
Uniqueness
3-Butenoic acid, 2,3-dimethyl- is unique due to the presence of two methyl groups on the third carbon, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
36598-04-6 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
2,3-dimethylbut-3-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-4(2)5(3)6(7)8/h5H,1H2,2-3H3,(H,7,8) |
InChI-Schlüssel |
DWSGWSOLRBKJSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-Dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B13338333.png)
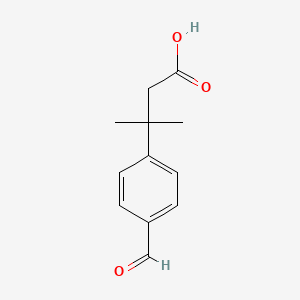
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine](/img/structure/B13338345.png)
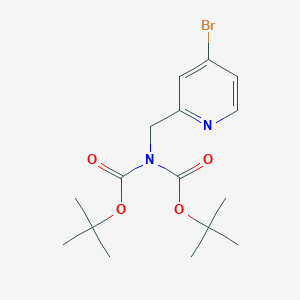
![4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile](/img/structure/B13338364.png)
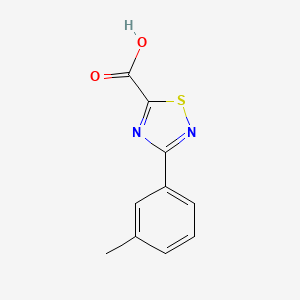
![4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13338379.png)
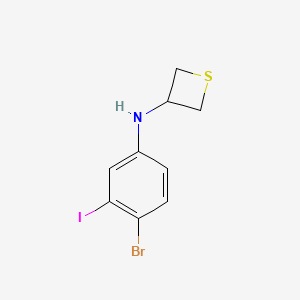

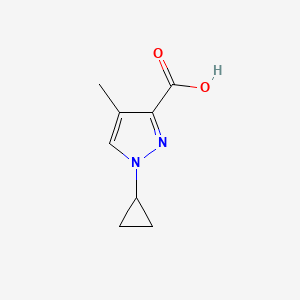
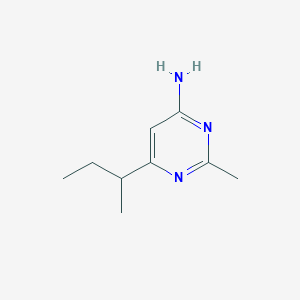
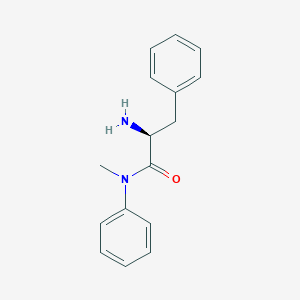
![2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B13338423.png)
